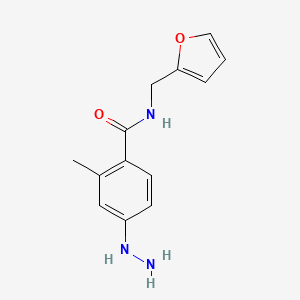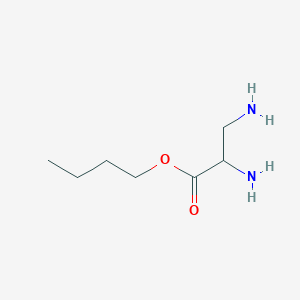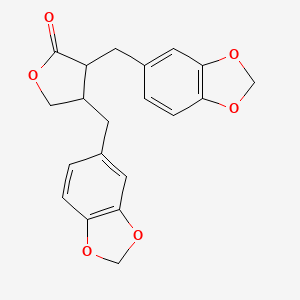![molecular formula C47H76O16 B14798724 Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-](/img/structure/B14798724.png)
Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raddeanin A is a naturally occurring triterpenoid saponin primarily found in the roots of Anemone raddeana Regel, a perennial herbaceous plant native to China and Mongolia . This bioactive compound has garnered significant attention in scientific research due to its diverse pharmacological properties and potential therapeutic applications . As an anticancer agent, Raddeanin A induces apoptosis, cell cycle arrest, inhibits invasion, migration, and angiogenesis in malignant cell lines as well as in preclinical models .
Preparation Methods
Raddeanin A can be synthesized through stepwise glycosylation from oleanolic acid, employing arabinosyl, glucosyl, and rhamnosyl trichloroacetimidate as donors . The chemical structure of Raddeanin A is confirmed by means of 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . Industrial production methods typically involve the extraction of Raddeanin A from the roots of Anemone raddeana Regel using alcohol extracts .
Chemical Reactions Analysis
Raddeanin A undergoes various chemical reactions, including:
Oxidation: Raddeanin A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triterpenoid structure.
Substitution: Glycosylation reactions are common, where different sugar moieties are attached to the triterpenoid backbone.
Common reagents used in these reactions include trichloroacetimidate donors for glycosylation . Major products formed from these reactions include various glycoside analogues for structure-activity research .
Scientific Research Applications
Raddeanin A has a wide range of scientific research applications:
Mechanism of Action
Raddeanin A exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: Modulates Bcl-2, Bax, caspase-3, caspase-8, caspase-9, cytochrome c, and poly-ADP ribose polymerase (PARP) cleavage.
Cell Cycle Arrest: Inhibits the PI3K/Akt signaling pathway.
Inhibition of Invasion and Migration: Alters the activation of NF-κB and STAT3 signaling pathways.
Enhancement of Natural Killer Cell Activity: Increases the expression levels of cytolytic molecules such as perforin, granzymes A and B, granulysin, and FasL.
Comparison with Similar Compounds
Raddeanin A is unique due to its potent anticancer properties and ability to modulate multiple signaling pathways. Similar compounds include other triterpenoid saponins such as:
Oleanolic Acid: A precursor in the synthesis of Raddeanin A.
Betulinic Acid: Another triterpenoid with anticancer properties.
Ginsenosides: Triterpenoid saponins found in ginseng with various pharmacological effects.
Raddeanin A stands out due to its ability to enhance the cytotoxic activity of natural killer cells and its potential to combat drug-resistant cancer cells .
Properties
Molecular Formula |
C47H76O16 |
|---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
(4aS,6aS,6bR,12aR)-10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,44-,45+,46+,47-/m0/s1 |
InChI Key |
VQQGPFFHGWNIGX-ARTIZJHXSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CC[C@]5(C(C4(C)C)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)

![1H-Pyrrole-2-carboxylic acid, 1-ethyl-3,5-dimethyl-4-[[4-(phenylmethyl)-1-piperazinyl]carbonyl]-, ethyl ester](/img/structure/B14798645.png)
![6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14798651.png)
![2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14798659.png)


![benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B14798687.png)


![(1R,2R,8S,12R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B14798697.png)
![3,4-dimethyl-N-[(E)-pyridin-3-ylmethylidene]aniline](/img/structure/B14798699.png)
![6-Hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14798729.png)

